molecular formula C10H10O4S B1591909 Naphthalene-2-sulfonic acid hydrate CAS No. 6036-00-6

Naphthalene-2-sulfonic acid hydrate

Cat. No.: B1591909
CAS No.: 6036-00-6
M. Wt: 226.25 g/mol
InChI Key: HKGOFWIZZIYCOS-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonic acid hydrate is an organic compound with the chemical formula C₁₀H₇SO₃H·xH₂O. It is a colorless, water-soluble solid that is often available as mono- and trihydrates. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid. This compound is primarily used in the production of dyes and other chemical intermediates .

Safety and Hazards

Naphthalene-2-sulfonic acid hydrate is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Mechanism of Action

Target of Action

Naphthalene-2-sulfonic acid hydrate is known to interact with certain proteins in the human body. The primary targets of this compound are Prothrombin and Trypsin-1 . Prothrombin is a protein involved in the clotting of blood, while Trypsin-1 is an enzyme that aids in the digestion of proteins.

Mode of Action

It is known that the compound interacts with these proteins, potentially altering their function

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used in the production of dyes via nitration en route to aminonaphthalenesulfonic acids . It also undergoes many reactions, some of which are of commercial interest. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .

Pharmacokinetics

It is known to be a water-soluble compound , which may influence its bioavailability and distribution within the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution and efficacy within the body . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation

Preparation Methods

Naphthalene-2-sulfonic acid hydrate is prepared by the sulfonation of naphthalene with sulfuric acid. The process involves equilibrating conditions that allow the 1-sulfonic acid isomer to convert to the more stable 2-sulfonic acid . Industrial production methods include:

    Sulfonation: Molten naphthalene is added to a cast iron stirrer tank containing 96% sulfuric acid, heated to 163°C for 2 hours.

    Concentration and Heating: The solutions are concentrated in vacuo at 25 to 100 mbar and temperatures below 100°C until the water content falls below 15% by weight.

Chemical Reactions Analysis

Naphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Naphthalene-2-sulfonic acid hydrate is unique compared to other similar compounds due to its specific sulfonic acid group position on the naphthalene ring. Similar compounds include:

This compound’s unique position of the sulfonic acid group makes it particularly useful in specific chemical reactions and industrial applications.

Properties

IUPAC Name

naphthalene-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGOFWIZZIYCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608124
Record name Naphthalene-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-00-6
Record name Naphthalene-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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